molecular formula C11H7ClN2O B009224 2-Chloro-6-methoxyquinoline-3-carbonitrile CAS No. 101617-91-8

2-Chloro-6-methoxyquinoline-3-carbonitrile

Cat. No. B009224
M. Wt: 218.64 g/mol
InChI Key: AMFXVCDHDIEGIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile and its derivatives involves several steps, including cyclization, chlorination, and the introduction of the methoxy group. A novel protocol utilizing Vilsmeier–Haack chlorination has been developed for the synthesis of related compounds, indicating the versatility and complexity of synthesizing chloroquinoline carbonitriles (Jukić et al., 2010). Additionally, synthetic methods and reactions of chloroquinoline-3-carbonitrile derivatives have been extensively reviewed, showing the wide range of reactions applicable to these compounds (Mekheimer et al., 2019).

Molecular Structure Analysis

Structural analysis through X-ray and spectroscopic methods reveals detailed insights into the molecular structure of chloroquinoline carbonitriles. The solid-state structure, including hydrogen bond formations and weak aromatic π⋯π stacking interactions, has been elucidated for compounds similar to 2-Chloro-6-methoxyquinoline-3-carbonitrile, providing a foundation for understanding its chemical behavior and reactivity (Jukić et al., 2010).

Chemical Reactions and Properties

2-Chloro-6-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including nucleophilic substitutions and transformations under different conditions. The reactivity of similar compounds towards nucleophilic reagents has been studied, revealing the potential for generating a variety of heterocyclic systems and highlighting the chemical versatility of the chloroquinoline carbonitrile group (Ibrahim & El-Gohary, 2016).

Physical Properties Analysis

The physical properties of 2-Chloro-6-methoxyquinoline-3-carbonitrile, such as solubility, crystalline structure, and optical properties, can be inferred from studies on related compounds. For instance, the optical properties, including UV–vis absorption and fluorescence spectroscopy, have been investigated, providing insights into the behavior of these compounds under various conditions (Jukić et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-Chloro-6-methoxyquinoline-3-carbonitrile are characterized by its reactivity with various chemical agents and conditions. The compound's ability to undergo diverse chemical transformations has been documented, showcasing its utility in synthetic organic chemistry and the production of biologically active molecules (Mekheimer et al., 2019).

Scientific Research Applications

  • Fluorescent Dye Applications : A study highlights the potential of 3-aryl-6-methoxy-2-oxoquinoline-4-carbonitriles as solvent and pH-independent green fluorescent dyes, which could be applied in numerous fields (Enoua, Uray, & Stadlbauer, 2012).

  • Antimicrobial Activity : New 6-methoxyquinoline-3-carbonitrile derivatives demonstrate moderate antimicrobial activity against various bacteria and fungi, particularly effective against gram-positive bacteria (Hagrs et al., 2015).

  • Optical Properties and Synthesis Methods : Novel synthesis methods for derivatives like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been developed, resulting in compounds with unique optical properties and structural features (Jukić et al., 2010).

  • Heterocyclic Chemistry : 6-methylchromone-3-carbonitrile reacts with nucleophilic reagents to produce various heterocyclic systems, which can have multiple applications (Ibrahim & El-Gohary, 2016).

  • Anticancer Applications : Certain derivatives like 2-Halo-5,6-Dihydropyridine- and 2-Halo-4A,5,6,7-Tetrhydroquinoline-3,4,4(1H)-Tricarbonitriles show antiproliferative activity against various cancer cell lines, suggesting potential applications in cancer therapy (Mar'yasov et al., 2020).

  • Chemical Sensing : 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ ions, which could be useful for measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

  • Corrosion Inhibition : Novel quinoline derivatives have been shown to effectively inhibit corrosion of iron, which is significant for industrial applications (Erdoğan et al., 2017).

  • Biological Activity : Derivatives of 2-chloro-6-methoxyquinoline-3-carbonitrile, such as 2-substituted 3-cyano-4,6-dimethylpyridine, have shown potential as biologically active compounds with applications in cancer therapy and neuroprotection (Yassin, 2009).

  • Optoelectronic Properties : Hydroquinoline derivatives have been studied for their promising optoelectronic, nonlinear, and charge transport properties, making them efficient multifunctional materials (Irfan et al., 2020).

  • Synthesis and Reactions : Various methods for synthesizing chloroquinoline-3-carbonitrile derivatives have been successfully applied to produce biologically active compounds (Mekheimer et al., 2019).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is recommended to avoid contact with skin and eyes, and avoid formation of dust and aerosols .

properties

IUPAC Name

2-chloro-6-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFXVCDHDIEGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357721
Record name 2-Chloro-6-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxyquinoline-3-carbonitrile

CAS RN

101617-91-8
Record name 2-Chloro-6-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2-chloroquinoline-3-carboxaldehyde (1.00 g, 4.50 mmol) in THF (30 mL) was added NH3.H2O (30 mL, 25%) and I2 (1.26 g, 4.90 mmol), the mixture was stirred at 20° C. for 8 hours. Aqueous workup with EtOAc extraction gave the crude product. Purification by silica gel column (PE/EtOAc=10/1 to 2/1) gave the product (370 mg, yield 38%) as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.26 g
Type
reactant
Reaction Step Two
Yield
38%

Synthesis routes and methods II

Procedure details

Thionyl chloride (7.9 ml) was added dropwise over a 12 min period to a stirred solution of 16.3 g 2-chloro-6-methoxy-3-quinolinecarboxaldehyde oxime in 160 ml dimethylformamide at 0° C. The reaction mixture was stirred for 15 min longer at 0° C. and then at room temperature overnight. The mixture was then quenched in ice-water, and the yellow solid product was collected, washed with water and dried in vacuo at 75° C. to give 14.8 g 2-chloro-6-methoxy-3-quinolinecarbonitrile, m.p. 201°-202° C.
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Hagrs, AH Bayoumi, KM El-Gamal… - Beni-Suef University …, 2015 - Elsevier
… 2-Chloro-6-methoxyquinoline-3-carbonitrile (5) was obtained following literature … (6) was prepared by reacting 2-chloro-6-methoxyquinoline-3-carbonitrile 5 with thiourea in dry ethanol (…
Number of citations: 6 www.sciencedirect.com
Y Zhao, M Li, B Li, S Zhang, A Su, Y Xing, Z Ge… - European Journal of …, 2019 - Elsevier
Urea transporters (UTs) play an important role in the urine concentrating mechanism and are recognized as novel targets for developing small molecule inhibitors with salt-sparing …
Number of citations: 27 www.sciencedirect.com
M Nikpour - iranjoc.qaemshahr.iau.ir
A group of cyanoacetanilides prepared by the reaction of aniline and its derivatives with ethylcyanoacetate. In an efficient route, the latter compounds underwent formylation and …
Number of citations: 3 iranjoc.qaemshahr.iau.ir

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